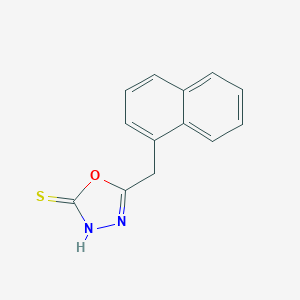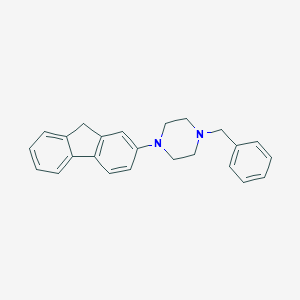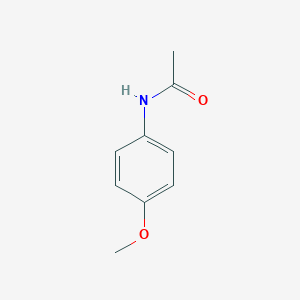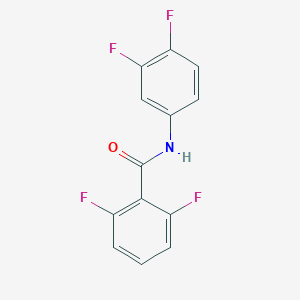
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is a heterocyclic compound that features a naphthylmethyl group attached to an oxadiazole ring, which is further substituted with a thiol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated derivatives of the naphthylmethyl group.
科学研究应用
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. The oxadiazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.
相似化合物的比较
1,3,4-Oxadiazole-2-thiol: Lacks the naphthylmethyl group, making it less hydrophobic and potentially less bioactive.
5-(Phenylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may affect its electronic properties and reactivity.
Uniqueness: 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is unique due to the presence of the naphthylmethyl group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
属性
分子式 |
C13H10N2OS |
|---|---|
分子量 |
242.3g/mol |
IUPAC 名称 |
5-(naphthalen-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS/c17-13-15-14-12(16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,17) |
InChI 键 |
YLRFXLNGPBLJIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
![N-(2-methylpropyl)benzo[cd]indol-2-amine](/img/structure/B373964.png)
![N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B373965.png)

![11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B373969.png)
![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)

![14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
![3-[4-(3-Pyridinylacetyl)-1-piperazinyl]propanamide](/img/structure/B373981.png)
![1-Cyano-4-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B373982.png)
![quinuclidin-3-one O-[2-(dimethylamino)ethyl]oxime](/img/structure/B373984.png)
![8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373988.png)

